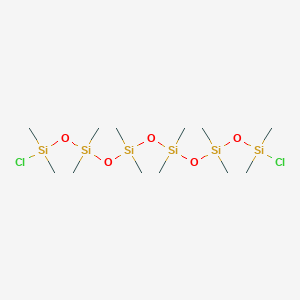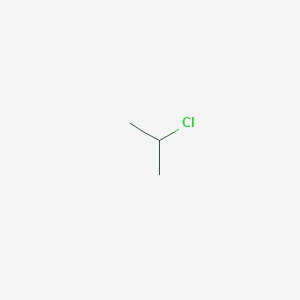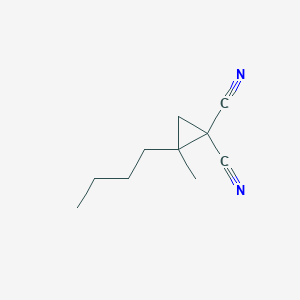
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a novel therapeutic agent. BCD is a cyclopropane derivative that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. Studies have suggested that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may modulate the activity of various transcription factors involved in inflammation and oxidative stress, such as nuclear factor-kappa B and activator protein-1. Furthermore, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may activate various signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
生化学的および生理学的効果
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects on the body. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can induce apoptosis in cancer cells, leading to cell death. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to protect neurons from oxidative stress, preventing neuronal cell death.
実験室実験の利点と制限
One of the main advantages of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, the synthesis method for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been optimized to achieve high yields and purity, making it readily available for research purposes. However, one of the limitations of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. One area of focus is the optimization of the synthesis method to achieve even higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential therapeutic applications. Furthermore, the development of novel delivery systems for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may enhance its efficacy and reduce its potential toxicity. Finally, the exploration of the potential synergistic effects of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile with other therapeutic agents may lead to the development of novel combination therapies for various diseases.
合成法
The synthesis of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can be achieved through a multistep process involving the reaction of 1,1-cyclopropanedicarboxylic acid with butylmagnesium bromide followed by the reaction with methyl iodide. The resulting product is then treated with potassium cyanide to yield 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. This synthesis method has been optimized to achieve high yields and purity of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile.
科学的研究の応用
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess a wide range of biological activities, making it a promising candidate for various therapeutic applications. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and preventing neuronal cell death.
特性
CAS番号 |
16738-89-9 |
|---|---|
製品名 |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
2-butyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9(2)6-10(9,7-11)8-12/h3-6H2,1-2H3 |
InChIキー |
YLNNLLQHQHTGKM-UHFFFAOYSA-N |
SMILES |
CCCCC1(CC1(C#N)C#N)C |
正規SMILES |
CCCCC1(CC1(C#N)C#N)C |
同義語 |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



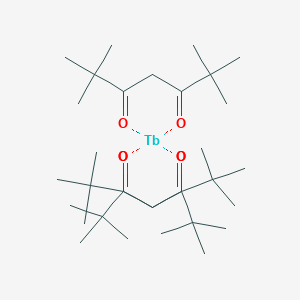
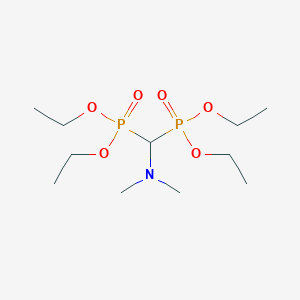
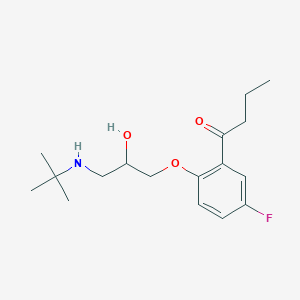
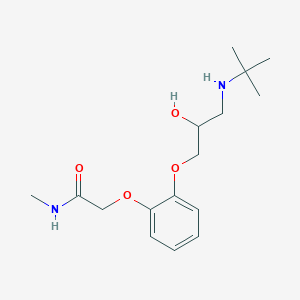
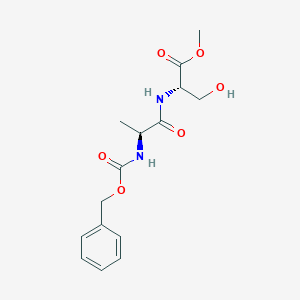
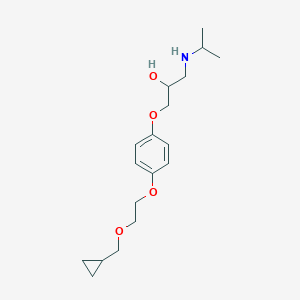
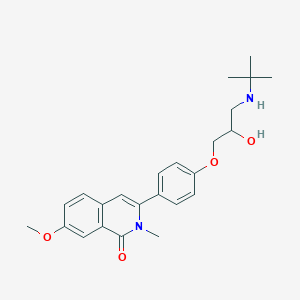
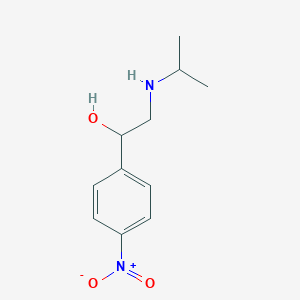
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
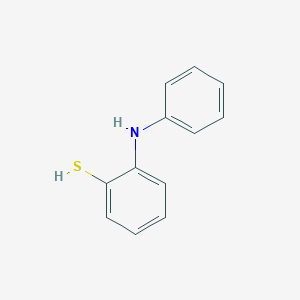
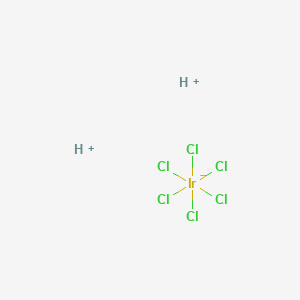
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
